molecular formula C14H9BrN2O2S B1465652 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1179272-01-5

3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465652
CAS No.: 1179272-01-5
M. Wt: 349.2 g/mol
InChI Key: MNRMKPDNHAAEBS-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a phenyl group, at position 3 with a 5-bromothiophene moiety, and at position 4 with a carboxylic acid functional group. This structure combines aromaticity (phenyl and thiophene rings) with polar groups (carboxylic acid), making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRMKPDNHAAEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H9BrN2O2S
  • Molecular Weight : 349.2 g/mol
  • CAS Number : 1179272-01-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole ring structure is known for its ability to modulate biological pathways, particularly in inflammation and cancer.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential compared to standard drugs like dexamethasone .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties against various bacterial strains. A related study highlighted that certain pyrazole derivatives exhibited significant activity against E. coli and Staphylococcus aureus, suggesting that the presence of specific functional groups enhances their antimicrobial efficacy .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of key enzymes and receptors that facilitate tumor growth .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant MAO-B inhibitory activity, showcasing potential for neurodegenerative diseases .
Burguete et al. (2015)Reported on a series of pyrazole compounds with promising antibacterial activity against multiple strains, emphasizing the importance of structural modifications .
Chovatia et al. (2016)Investigated the anti-tubercular properties of pyrazole derivatives, demonstrating effective inhibition against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various structural modifications. The presence of bromine in the thiophene ring enhances lipophilicity and biological interactions, while substituents on the phenyl ring can modulate receptor binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 3 of the Pyrazole Core

The diversity of substituents at position 3 significantly alters physicochemical and biological properties. Key analogs include:

Thiazole-Based Analog
  • Synthesis : Prepared by heating a thiazol-5-yl-pyrazole carbonitrile in concentrated H₂SO₄ at 130°C (85% yield) .
  • Key Data :
    • IR peaks: 3420 cm⁻¹ (O–H stretch) and 1684 cm⁻¹ (C=O stretch) .
    • Elemental analysis: C, 60.75%; H, 3.84%; N, 14.21% .
  • The 4-chlorophenyl group enhances hydrophobicity compared to bromothiophene.
Chlorophenyl-Substituted Analog
  • Compound : 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7)
  • Key Data :
    • Molecular weight: 298.73 g/mol .
    • SMILES: c1ccc(cc1)n1cc(C(O)=O)c(c2ccc(cc2)[Cl])n1 .
  • Comparison : The absence of a sulfur-containing heterocycle (e.g., thiophene or thiazole) reduces electronic complexity. The chloro substituent may improve metabolic stability compared to bromine.
Furan-Based Analog
  • Compound : 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 956742-31-7)
  • Key Data :
    • Molecular weight: 268.27 g/mol .
    • Availability: Listed as a building block with ≥95% purity .
  • The methyl group enhances steric bulk.

Functionalization at Position 4 (Carboxylic Acid Derivatives)

The carboxylic acid group is often modified to esters or amides to tune solubility or biological activity:

Ethyl Ester Derivative
  • Compound: 5-[3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-oxo-propenylamino]-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • Synthesis: Formed via condensation of enaminone and ethyl ester precursors in ethanol/acetic acid .
  • Comparison : Esterification masks the carboxylic acid’s acidity, improving membrane permeability for antimicrobial applications .
Oxadiazole Derivative
  • Compound : 2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole
  • Synthesis : Cyclization using DIC in DCM/DMF (85% yield) .

Q & A

Q. What are the common synthetic routes for 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine and a bromothiophene precursor. For example, a related pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . Another approach uses micellar media with phenylhydrazine, aldehydes, and PhIO to construct the pyrazole core, which can be adapted for bromothiophene incorporation .

Q. What spectroscopic and analytical methods confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR (e.g., δ 8.14 ppm for pyrazole H3 and 1693 cm1^{-1} for C=O in IR) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • Elemental Analysis: Confirms stoichiometric purity (e.g., ≥95% purity via HPLC or TLC) .

Q. How can researchers optimize reaction yields for this compound?

Key factors include:

  • Solvent Choice: Use aprotic solvents like DMF or acetonitrile for cyclocondensation .
  • Temperature Control: Reflux conditions (e.g., 8–12 hours) for complete cyclization .
  • Purification: Recrystallization from ethanol or column chromatography to isolate high-purity product .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure?

The SHELX suite (e.g., SHELXL) is widely used for crystallographic refinement. Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) enable precise determination of bond angles, torsion angles, and intermolecular interactions. For pyrazole derivatives, hydrogen bonding between the carboxylic acid group and adjacent molecules is critical for lattice stability .

Q. What role does the bromothiophenyl substituent play in modulating biological activity?

The bromothiophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets (e.g., kinases or inflammatory pathway targets). Comparative studies with analogs lacking bromine or thiophene show reduced bioactivity, suggesting its role in target engagement . For instance, 5-(trifluoromethyl)-thiazole analogs exhibit enhanced anti-inflammatory activity due to similar electronic properties .

Q. How can researchers address contradictions in reported biological assay data?

Discrepancies in IC50_{50} values or efficacy may arise from:

  • Assay Conditions: Variations in pH, solvent (DMSO concentration), or cell lines (e.g., HeLa vs. MCF-7) .
  • Compound Stability: Hydrolysis of the carboxylic acid group under physiological conditions may alter activity; stability studies via HPLC are recommended .
  • Target Selectivity: Screen against off-target receptors (e.g., COX-2 vs. BRAF) using competitive binding assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., cyclooxygenase-2) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Methodological Notes

  • Synthesis Optimization Table
ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF/AcetonitrileEnhances cyclization rate
Temperature80–100°C (reflux)Completes reaction in 8–12 h
PurificationEthanol recrystallization≥95% purity
  • Key Spectral Data (Reference)
TechniqueKey Peaks/DataInterpretation
1H^1H NMRδ 8.14 (s, pyrazole H3)Confirms pyrazole ring
IR1693 cm1^{-1} (C=O)Carboxylic acid identity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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